2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a tolyl group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and piperidine rings are then coupled with a tolyl group through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the triazole ring and the piperidine ring can enhance its potential as a drug candidate, while the tolyl group can affect its lipophilicity and binding interactions.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-3-2-4-14(11-13)12-16(21)19-9-5-15(6-10-19)20-17-7-8-18-20/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSORIYMRUPZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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